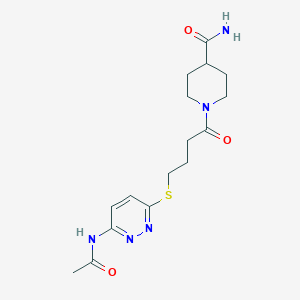

1-(4-((6-Acetamidopyridazin-3-yl)thio)butanoyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a piperidine-carboxamide derivative . It has the molecular formula C16H23N5O3S and a molecular weight of 365.45. It is used for research purposes.

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues is confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The X-ray cocrystal structure of this compound with the ALK kinase domain revealed an unusual DFG-shifted conformation, allowing access to an extended hydrophobic pocket .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical and Chemical Properties Analysis

This compound has a molecular formula of C16H23N5O3S and a molecular weight of 365.45. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications

Synthesis and Derivative Formation

- Research on related compounds involves the synthesis of novel heterocyclic compounds, which are used as a basis for preparing various new chemical structures. These compounds, including analogs of the given chemical, have been studied for their potential as cyclooxygenase-1/cyclooxygenase-2 inhibitors, with analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).

Antipsychotic Agent Potential

- Heterocyclic carboxamides, structurally related to the specified compound, have been synthesized and evaluated as potential antipsychotic agents. These analogs showed promising results in both in vitro and in vivo models for antipsychotic activity (Norman et al., 1996).

Heterocyclic Synthesis and Derivatives

- The reaction of related compounds with various reactants has been explored to yield a range of heterocyclic derivatives. These derivatives include nicotinamide, thieno[2,3-b]pyridine, and other bicyclic and tricyclic compounds, highlighting the versatility of these chemical frameworks (Hussein et al., 2009).

Biological Activity Studies

- Research on similar compounds includes studying their antimicrobial and analgesic activities. The structural properties of these compounds play a significant role in their bioactivity, offering insights into their potential therapeutic applications (Nosova et al., 2020).

Soluble Epoxide Hydrolase Inhibition

- Compounds structurally related to the specified chemical have been identified as inhibitors of soluble epoxide hydrolase. This highlights their potential use in various disease models, based on their effect on key biomarkers (Thalji et al., 2013).

CGRP Receptor Antagonist Development

- Analogous compounds have been developed as potent calcitonin gene-related peptide (CGRP) receptor antagonists. Research in this area focuses on synthesizing these compounds through various routes, demonstrating their relevance in pharmaceutical development (Cann et al., 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various biological targets, indicating a potential for diverse biological activities .

Mode of Action

It’s worth noting that similar piperidine carboxamide derivatives have been identified as inhibitors of anaplastic lymphoma kinase (alk) . These inhibitors interact with the ALK kinase domain, leading to a shift in its conformation and allowing access to an extended hydrophobic pocket .

Biochemical Pathways

Inhibitors of alk, like some piperidine carboxamides, can affect multiple signaling pathways involved in cell growth and survival .

Result of Action

Inhibitors of alk, like some piperidine carboxamides, can lead to the inhibition of cell growth and induction of apoptosis in cancer cells .

Future Directions

Properties

IUPAC Name |

1-[4-(6-acetamidopyridazin-3-yl)sulfanylbutanoyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O3S/c1-11(22)18-13-4-5-14(20-19-13)25-10-2-3-15(23)21-8-6-12(7-9-21)16(17)24/h4-5,12H,2-3,6-10H2,1H3,(H2,17,24)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUCBNVJSGPIPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Fluorosulfonyloxy-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzene](/img/structure/B2960374.png)

![2-Methyl-2-[[3-(trifluoromethyl)phenyl]methyl]oxirane](/img/structure/B2960375.png)

![5-fluoro-6-methyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B2960376.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2960377.png)

![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)

![2-chloro-N-{3-[2-(dimethylcarbamoyl)pyrrolidin-1-yl]propyl}pyridine-3-carboxamide](/img/structure/B2960386.png)

![ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2960388.png)

![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide](/img/structure/B2960389.png)

![1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)